molecular formula C203H337N57O56 B1573950 Stressin I

Stressin I

Cat. No.: B1573950
M. Wt: 4472.24
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stressin I is a synthetic corticotropin-releasing factor receptor 1 (CRF-R1) agonist, widely utilized in preclinical studies to investigate CRF-R1-mediated pathways in stress responses, pain modulation, and neuroendocrine regulation. Structurally, it is a peptide with the formula C203H337N57O56 and a molecular weight of 4,472.24 g/mol . This compound exhibits high solubility in water (up to 1 mg/mL) and stability at -20°C for one month or -80°C for six months . Its selectivity for CRF-R1 over CRF-R2 has been validated in multiple models, including electrophysiological assays in cholinergic neurons and behavioral studies in rodents .

Properties

Molecular Formula

C203H337N57O56

Molecular Weight

4472.24

SMILES

CCCC[C@@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@]1([H])CCCN1C([C@]2([H])CCCN2C(C)=O)=O)

Synonyms

Cyclo(31-34)[D-Phe12,Nle21,38,Glu31, Lys34]Ac-hCRF (4-41);  PPISLDLTFHLLREVLEXARAEQLAQQEHSKRKLXEII_x000B_(Modifications: Pro-1 = N-terminal Ac, X = Nle, Glu-28 = γ-Glu, Lys-31 = ε-Lys, Cyclized = Glu-28 - Lys-31, Ile-38 = C-terminal Amide); _x000B_

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar CRF Receptor-Targeting Compounds

Stressin I is often compared to endogenous CRF and other synthetic agonists/antagonists targeting CRF-R1 or CRF-R2. Below is a detailed analysis of its pharmacological and functional distinctions:

Receptor Specificity and Functional Outcomes

Compound Target Receptor Key Functional Effects Concentration Range in Studies Antagonist Used for Validation
This compound CRF-R1 - Induces action potential firing in LDTg cholinergic neurons .
- Mediates antinociception via opioid pathways .
- Enhances glutamatergic transmission in CeAL .
1 µM – 2.2 µmol NBI 27914
CRF (Endogenous) CRF-R1/CRF-R2 - Broadly activates both receptors, increasing plasma CRF (723.5 ± 178.6 pg/mL post-stress) .
- Less potent than this compound in CRF-R1-specific pain modulation .
30 nM – 100 nM CP376395 (CRF-R1)
Urocortin III CRF-R2 - No effect on LDTg cholinergic neurons .
- Weak antinociceptive effects compared to this compound (p < 0.001) ..<="" burst="" frequency="" gnrh="" neuron="" reduces="" td="">
0.75 µmol – 1 µM K41498
Dynorphin A KOR - Inhibits NPS neurons, opposing CRF/Stressin I-induced activation . 100 nM – 1 µM Nor-BNI

Mechanistic Divergence in Behavioral Models

  • Pain Modulation :
    this compound (2.2 µmol, i.c.v.) elevated paw pressure thresholds by 552.4% (vs. 389.1% for Urocortin III), with effects blocked by naloxone, confirming opioid-dependent pathways . In contrast, CRF-R2 agonists like Urocortin III showed minimal efficacy in pain models.
  • Neuroendocrine Regulation :
    this compound increased GnRH neuron burst frequency in estrogen-treated mice, whereas Urocortin III suppressed it, highlighting receptor-specific modulation of reproductive neurocircuitry .

Pharmacokinetic and Stability Profiles

  • This compound’s aqueous solubility (1 mg/mL) surpasses lipophilic CRF-R1 antagonists like CP376395, which require organic solvents .
  • Unlike endogenous CRF, this compound resists rapid enzymatic degradation in plasma, enabling sustained receptor activation in vivo .

Key Research Findings

  • CRF-R1 Selectivity: this compound’s exclusive CRF-R1 activation was proven via: Abolished effects in CRF-R1-knockout models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.